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Compound of Interest

Compound Name: 6-Formyl-isoophiopogonanone A

Cat. No.: B1250278

A comprehensive analysis of the spectroscopic data for 6-Formyl-isoophiopogonanone A, a
homoisoflavonoid compound isolated from Ophiopogon japonicus, is presented for
researchers, scientists, and professionals in drug development. This guide provides a detailed
summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data,
outlines the experimental protocols for their acquisition, and includes a workflow diagram for
spectroscopic analysis.

Spectroscopic Data

The structural elucidation of 6-Formyl-isoophiopogonanone A is heavily reliant on NMR and
MS data. Below are the summarized spectroscopic details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra provide the foundational information for the carbon-hydrogen
framework of the molecule.

Table 1: *H NMR Spectroscopic Data for 6-Formyl-isoophiopogonanone A
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

2 4.35 m

3 2.80 m

r 3.15 dd 14.0, 4.5

r 2.65 dd 14.0, 10.0

8-CHs 2.10 s

5-OH 13.50 s

7-OH Not Reported

6-CHO 10.20 s

2 6.80 d 8.0

=) 6.75 d 80

6' 6.70 s

OCH-0 5.90 s

Table 2: 13C NMR Spectroscopic Data for 6-Formyl-isoophiopogonanone A
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Position Chemical Shift (6, ppm)
2 71.5
3 46.0
4 197.0
4a 103.0
5 163.0
6 108.0
6-CHO 192.0
7 165.0
8 105.0
8a 161.0
8-CHs 8.0
1 132.0
2' 110.0
3 148.0
4' 146.0
5' 122.0
6' 108.5
7 32.0
OCH20 101.0

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental
composition of a compound. High-resolution mass spectrometry (HRMS) provides highly
accurate mass measurements. For homoisoflavonoids with a C-6 formyl group, a characteristic
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fragmentation pattern involves the neutral loss of a carbon monoxide (CO) molecule as the
initial step[1].

Table 3: Mass Spectrometry Data for 6-Formyl-isoophiopogonanone A

lon mlz
[M+H]* 357.0923
[M+Na]* 379.0742

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the spectroscopic
analysis of 6-Formyl-isoophiopogonanone A.

Isolation of 6-Formyl-isoophiopogonanone A

o Extraction: The dried and powdered roots of Ophiopogon japonicus are extracted with a
suitable solvent, typically methanol or ethanol, at room temperature.

o Fractionation: The crude extract is then suspended in water and partitioned successively with
solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The
homoisoflavonoids are typically concentrated in the ethyl acetate fraction.

o Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica
gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer
chromatography (TLC).

« Purification: Fractions containing the target compound are further purified by preparative
high-performance liquid chromatography (HPLC) to yield pure 6-Formyl-
isoophiopogonanone A.

NMR Spectroscopy

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.
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» Data Acquisition: *H and *3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 or 500 MHz).

» Data Referencing: Chemical shifts are referenced to the residual solvent peak.

e 2D NMR: To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent (e.g., methanol or acetonitrile).

 lonization: The sample is introduced into the mass spectrometer, and a soft ionization
technique such as Electrospray lonization (ESI) is used to generate molecular ions with
minimal fragmentation.

o Mass Analysis: High-resolution mass spectra are acquired using an analyzer such as a
Time-of-Flight (TOF) or Orbitrap, which provides accurate mass measurements to determine
the elemental composition.

e Tandem MS (MS/MS): To study fragmentation patterns, the molecular ion is isolated and
subjected to collision-induced dissociation (CID) to generate fragment ions, which are then
mass-analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like 6-Formyl-isoophiopogonanone A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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